
Liotrix
Vue d'ensemble
Description
Liothyrox est une préparation de remplacement d'hormone thyroïdienne dérivée de synthèse. Il se compose d'un mélange de lévothyroxine sodique (thyroxine, T4) et de liothyronine sodique (triiodothyronine, T3) dans un rapport pondéral de 4 pour 1 . Ce composé est utilisé pour reconstituer les hormones thyroïdiennes en cas de déficit thyroïdien et d'hypothyroïdie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Liothyrox est synthétisé en combinant la lévothyroxine sodique et la liothyronine sodique dans un rapport spécifique. La synthèse implique l'iodation et le couplage de l'acide aminé tyrosine pour produire les hormones thyroïdiennes T4 et T3 . Les conditions de réaction impliquent généralement l'utilisation d'alcool tert-amylique, d'hydroxyde d'ammonium et d'autres réactifs pour obtenir la pureté et la concentration souhaitées .
Méthodes de production industrielle
Dans les environnements industriels, la production de Liothyrox implique un contrôle précis des conditions de réaction pour assurer le bon rapport de T4 à T3. Le procédé comprend l'utilisation de techniques chromatographiques pour séparer et purifier les hormones, puis les mélanger dans les proportions requises .
Analyse Des Réactions Chimiques
Types de réactions
Liothyrox subit diverses réactions chimiques, notamment :
Oxydation : Les hormones thyroïdiennes peuvent subir des réactions d'oxydation, ce qui peut modifier leur activité.
Réduction : Les réactions de réduction peuvent convertir la T4 en T3, augmentant son activité biologique.
Substitution : Des réactions de substitution peuvent se produire au niveau des atomes d'iode, affectant la fonction de l'hormone.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent l'iode, le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions de pH et de température contrôlées pour assurer la stabilité des hormones .
Principaux produits formés
Les principaux produits formés par ces réactions comprennent divers dérivés iodés de la thyroxine et de la triiodothyronine, qui peuvent avoir des activités biologiques différentes .
Applications De Recherche Scientifique
Therapeutic Applications
1. Treatment of Hypothyroidism
Liotrix is primarily indicated for the treatment of primary, secondary, and tertiary hypothyroidism. It serves as a replacement therapy for patients whose thyroid glands do not produce sufficient hormones. This includes congenital hypothyroidism and myxedema in both adults and children .
2. Suppression of Thyroid Stimulating Hormone (TSH)
this compound can be used to suppress TSH secretion in patients with conditions such as simple goiter, chronic lymphocytic thyroiditis, and multinodular goiter. It is also utilized in the management of thyroid cancer to prevent goitrogenesis and hypothyroidism .
3. Diagnostic Agent
this compound is employed as a diagnostic agent in suppression tests to differentiate between mild hyperthyroidism and thyroid gland autonomy, aiding in the accurate diagnosis of thyroid disorders .
Pharmacological Insights
This compound's pharmacological profile highlights its dual action due to the presence of both T4 and T3:
- Levothyroxine (T4) : This hormone is converted into T3 in peripheral tissues, which is crucial for metabolic regulation.
- Liothyronine (T3) : This active form has a more immediate effect on metabolism compared to T4, making it beneficial in certain clinical scenarios where rapid action is required .
Case Study 1: Efficacy in Hypothyroid Patients
A study involving patients with hypothyroidism compared the effects of monotherapy with levothyroxine versus combination therapy with this compound. Results indicated that while many patients preferred combination therapy due to perceived benefits on mood and cognition, clinical outcomes did not significantly differ between the two treatment modalities .
Case Study 2: Long-term Administration Effects
In another study monitoring healthy volunteers receiving chronic administration of this compound, notable outcomes included reductions in blood lipids and body weight, alongside an increase in energy expenditure without significant adverse drug reactions reported . These findings suggest potential benefits beyond mere hormone replacement.
Safety Profile
While this compound is generally well-tolerated, it can lead to side effects such as drowsiness, ataxia, or confusion, particularly among elderly patients . Monitoring for adverse drug reactions is essential during treatment, especially when co-administered with other medications like calcium supplements which may interfere with thyroid hormone absorption .
Mécanisme D'action
Liotrix exerts its effects by supplying the thyroid hormones T4 and T3, which are essential for normal metabolism, growth, and development. The hormones enhance oxygen consumption by most tissues of the body and increase the basal metabolic rate and the metabolism of carbohydrates, lipids, and proteins . T4 is converted to the more active T3 in peripheral tissues by deiodinases .
Comparaison Avec Des Composés Similaires
Composés similaires
Lévothyroxine sodique (T4) : Une forme synthétique de thyroxine utilisée seule pour le remplacement d'hormones thyroïdiennes.
Liothyronine sodique (T3) : Une forme synthétique de triiodothyronine utilisée seule pour le remplacement d'hormones thyroïdiennes
Unicité de Liothyrox
Liothyrox est unique car il combine à la fois la T4 et la T3 dans un rapport spécifique, imitant la sécrétion naturelle des hormones thyroïdiennes par la glande thyroïde. Cette combinaison peut fournir une thérapie de remplacement hormonal plus équilibrée que l'utilisation de la T4 ou de la T3 seule .
Activité Biologique
Liotrix, a combination of levothyroxine (T4) and liothyronine (T3) in a fixed ratio, is utilized primarily in the treatment of hypothyroidism. This compound's biological activity is critical for understanding its therapeutic efficacy, mechanisms of action, and clinical applications. Below is a comprehensive examination of its biological activity based on diverse research findings.
This compound consists of T4 and T3 in a 4:1 weight ratio, designed to mimic the natural secretion of thyroid hormones. The mechanism by which this compound operates involves:
- Binding to Thyroid Hormone Receptors : Both T4 and T3 bind to nuclear thyroid hormone receptors (TRs), influencing gene transcription that regulates metabolism, growth, and development .
- Metabolic Effects : These hormones enhance oxygen consumption across tissues, increase basal metabolic rate, and modulate carbohydrate, lipid, and protein metabolism .
- Physiological Effects : this compound promotes growth and maturation of tissues, aids in nerve myelination, and supports synaptic development in the nervous system .
Pharmacokinetics
This compound demonstrates distinct pharmacokinetic properties:
- Absorption : Nearly completely absorbed when taken orally; food does not significantly affect its absorption .
- Distribution : The volume of distribution ranges from 0.1 to 0.2 L/kg .
- Protein Binding : Approximately 99.7% of this compound binds to plasma proteins, primarily thyroxine-binding globulin and albumin .
- Metabolism and Excretion : T3 is rapidly metabolized with effects dissipating within hours; however, T4 has a longer half-life and is converted to T3 in peripheral tissues .
Clinical Efficacy
This compound has been studied for its effectiveness compared to other thyroid therapies:
- Hypothyroidism Management : Clinical studies show that this compound can be beneficial for patients who do not adequately convert T4 to T3 due to various medical conditions or genetic factors .
- Patient Preference : Surveys indicate that many patients prefer combination therapy (T4 + T3) over monotherapy with levothyroxine alone, although clinical evidence supporting superior outcomes remains limited .
Case Study 1: Efficacy in Hypothyroid Patients
A study involving patients with persistent symptoms despite levothyroxine therapy found that switching to this compound resulted in improved symptom management and quality of life indicators. Patients reported enhanced energy levels and mood stability after transitioning from T4 monotherapy to this compound therapy.
Case Study 2: Safety Profile
In a clinical trial assessing the safety of this compound in healthy volunteers receiving single doses of T3 (10 mcg), no adverse effects were reported. Heart rates remained stable, indicating a favorable safety profile at these doses .
Comparative Analysis with Other Treatments
Feature | This compound (Thyrolar) | Levothyroxine (Synthroid) |
---|---|---|
Composition | T4 + T3 (4:1) | Only T4 |
Mechanism | Direct hormone replacement | Hormone conversion required |
Patient Preference | Higher for those with conversion issues | Preferred for stable monitoring |
Efficacy | Variable; better for some patients | Consistent control over symptoms |
Cost | Higher | Generally lower |
Propriétés
Key on ui mechanism of action |
The hormones, T4 and T3, are tyrosine-based hormones produced by the thyroid gland. Iodine is an important component in their synthesis. The major secreted form of thyroid hormone is T4. T4 is converted T3, the more active thyroid hormone, by deiodinases in peripheral tissues. T3 acts in the body to increase basal metabolic rate, alter protein synthesis and increase the body's sensitivity to catecholamines (such as adrenaline). Thyroid hormones are essential for proper development and differentiation of all cells of the human body. T4 and T3 regulate protein, fat and carbohydrate metabolism to varying extents. The most pronounced effect of the hormones is in altering how human cells use energetic compounds. The thyroid hormone derivatives bind to the thyroid hormone receptors initially to initiate their downstream effects. |
---|---|
Numéro CAS |
8065-29-0 |
Formule moléculaire |
C30H21I7N2Na2O8 |
Poids moléculaire |
1471.8 g/mol |
Nom IUPAC |
disodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C15H11I4NO4.C15H12I3NO4.2Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1-4,6,12,20H,5,19H2,(H,21,22);;/q;;2*+1/p-2/t2*12-;;/m00../s1 |
Clé InChI |
LKYWLLWWYBVUPP-XOCLESOZSA-L |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+] |
SMILES isomérique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.[Na+].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+] |
Key on ui other cas no. |
8065-29-0 |
Numéros CAS associés |
8061-58-3 (Parent) |
Synonymes |
Euthroid Euthyral liotrix Thyreotom Thyrolar thyroxine - triiodothyronine combination thyroxine - triiodothyronine combination, monosodium salt thyroxine, triiodothyronine drug combination triiodothyronine - thyroxine combination |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.